(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine
Overview
Description
(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine is an organic compound that belongs to the pyridine family This compound is characterized by the presence of a morpholine ring and a pyridine ring, connected through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine typically involves the reaction of morpholine with pyridine derivatives. One common method involves the reaction of 2-bromoacrylic acid with morpholine through a Michael reaction, followed by further functionalization to introduce the pyridine moiety . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxides, and reduced amine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of monoamine oxidase, thereby affecting neurotransmitter levels in the brain . The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)ethyl N-phenylcarbamate
- 2-(Morpholin-4-yl)ethyl-8-(1H-1,2,4-triazol-5-yl)-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione
- 2-(Morpholin-4-yl)ethyl (4E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
Uniqueness
(2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine stands out due to its unique combination of a morpholine ring and a pyridine ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
2-morpholin-4-yl-N-(pyridin-3-ylmethyl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-12(10-13-3-1)11-14-4-5-15-6-8-16-9-7-15/h1-3,10,14H,4-9,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJWMKNMEBVICH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.